molecular formula C10H6N4O4 B2836583 N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide CAS No. 941913-86-6

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide

Numéro de catalogue: B2836583
Numéro CAS: 941913-86-6
Poids moléculaire: 246.182
Clé InChI: CSBOEAHEDYAFAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a fused oxadiazole ring linked to a furan moiety and an isoxazole-carboxamide group. The furan ring contributes π-π stacking interactions, while the oxadiazole and isoxazole groups offer hydrogen-bonding and dipole interactions, making it a candidate for targeting microbial enzymes like thioredoxin reductase .

Propriétés

IUPAC Name

N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O4/c15-8(6-3-4-11-18-6)12-10-14-13-9(17-10)7-2-1-5-16-7/h1-5H,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBOEAHEDYAFAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(O2)NC(=O)C3=CC=NO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, leading to applications in drug discovery and development.

Chemical Structure and Properties

The compound can be described using its IUPAC name and molecular formula:

  • IUPAC Name : N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide
  • Molecular Formula : C_{10}H_{8}N_{4}O_{4}
  • Molecular Weight : 232.20 g/mol

This compound contains a furan ring and an oxadiazole moiety, which are known for their diverse biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, various 1,3,4-oxadiazole compounds have shown significant cytotoxic effects against several cancer cell lines. The compound N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide may exhibit similar properties due to its structural similarities with known active compounds.

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
1MCF-70.65Apoptosis induction
2HeLa2.41Cell cycle arrest
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamideTBDTBDTBD

Note: TBD = To Be Determined; further studies are required to establish specific values for this compound.

Antimicrobial Activity

Oxadiazole derivatives have also been reported to possess antimicrobial properties. The presence of the furan ring may enhance the interaction with microbial targets, potentially leading to effective antimicrobial agents.

Table 2: Antimicrobial Activity of Selected Compounds

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
AE. coli15 µg/mL
BS. aureus10 µg/mL
N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamideTBDTBD

Mechanistic Insights

Molecular docking studies suggest that the oxadiazole and isoxazole moieties may interact with specific protein targets involved in cancer progression and microbial resistance. These interactions could lead to the activation of apoptotic pathways or inhibition of essential microbial enzymes.

Case Study 1: Anticancer Efficacy

A study conducted on a series of oxadiazole derivatives demonstrated that modifications in the structure significantly influenced their anticancer activity. The introduction of electron-withdrawing groups improved potency against MCF-7 cells, indicating that similar modifications to N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide could enhance its efficacy.

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial activity, derivatives containing oxadiazole rings exhibited strong inhibitory effects against both Gram-positive and Gram-negative bacteria. This suggests that N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide may also display promising antimicrobial activity pending further testing.

Comparaison Avec Des Composés Similaires

Structural Analogs in the 1,3,4-Oxadiazole Class

The compound shares structural similarities with other 1,3,4-oxadiazoles studied for antifungal activity. Key analogs include:

LMM5 (4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide)
  • Substituents : Contains a benzyl-methyl-sulfamoyl group and a 4-methoxyphenylmethyl moiety.
  • Bioactivity : Demonstrated antifungal efficacy against Candida albicans (MIC₉₀: 16 µg/mL), attributed to thioredoxin reductase inhibition .
  • Solubility : Requires solubilization in DMSO (0.5%) with Pluronic F-127 surfactant due to hydrophobicity .
LMM11 (4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)
  • Substituents : Features a cyclohexyl-ethyl-sulfamoyl group and a furan-2-yl moiety.
  • Bioactivity : Exhibits stronger antifungal activity (MIC₉₀: 8 µg/mL) than LMM5, likely due to the furan group enhancing target binding .
  • Pharmacokinetics : Improved metabolic stability compared to LMM5, as the cyclohexyl group reduces oxidative degradation .
Target Compound (N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)isoxazole-5-carboxamide)
  • Substituents : Replaces the benzamide and sulfamoyl groups in LMM5/LMM11 with an isoxazole-carboxamide.
  • Predicted Advantages: The isoxazole-carboxamide may enhance water solubility compared to LMM11’s benzamide. Potential for dual inhibition (e.g., fungal enzymes and bacterial targets) due to the isoxazole’s nucleophilic affinity.
  • Limitations: No empirical antifungal data are available; its efficacy remains speculative without direct assays .

Comparative Analysis Table

Property LMM5 LMM11 Target Compound
Core Structure 1,3,4-Oxadiazole + benzamide 1,3,4-Oxadiazole + furan 1,3,4-Oxadiazole + isoxazole
Key Substituent 4-Methoxyphenylmethyl Cyclohexyl-ethyl-sulfamoyl Isoxazole-carboxamide
Antifungal Activity MIC₉₀: 16 µg/mL MIC₉₀: 8 µg/mL Not tested
Solubility Low (requires surfactants) Moderate Likely higher
Metabolic Stability Moderate High Unknown

Mechanistic Differences

  • LMM5/LMM11: Both inhibit thioredoxin reductase via sulfamoyl groups interacting with the enzyme’s selenocysteine active site .
  • Target Compound : The isoxazole-carboxamide may target alternative pathways (e.g., bacterial DNA gyrase or fungal CYP51), though this requires validation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.